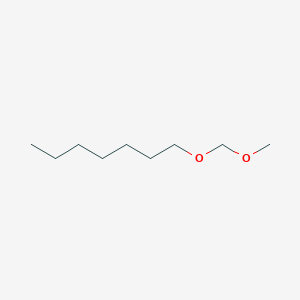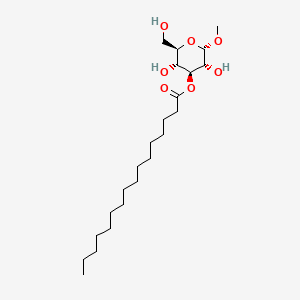
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a palmitoyl group attached to the third oxygen of a methylated alpha-D-glucopyranoside
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside typically involves the esterification of methyl-alpha-D-glucopyranoside with palmitic acid. The reaction is usually catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized enzymes as catalysts can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the palmitoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and glycosylation reactions.
Biology: The compound is investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Mécanisme D'action
The mechanism of action of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside involves its interaction with lipid bilayers in cell membranes. The palmitoyl group integrates into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the hydrophilic surface. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Methyl-O(3)-stearoyl-alpha-D-glucopyranoside: Similar structure but with a stearoyl group instead of a palmitoyl group.
Methyl-O(3)-oleoyl-alpha-D-glucopyranoside: Contains an oleoyl group, introducing unsaturation in the fatty acid chain.
Uniqueness: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is unique due to its specific fatty acid chain length and saturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic-hydrophilic balance, such as in drug delivery and membrane studies.
Propriétés
Numéro CAS |
66891-06-3 |
|---|---|
Formule moléculaire |
C23H44O7 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(25)30-22-20(26)18(17-24)29-23(28-2)21(22)27/h18,20-24,26-27H,3-17H2,1-2H3/t18-,20-,21-,22+,23+/m1/s1 |
Clé InChI |
POACHHCOUWVQFZ-FXILAVBZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)OC)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


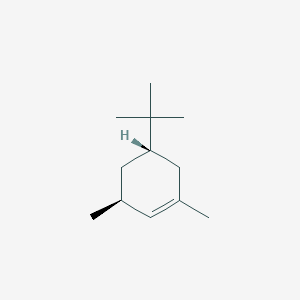
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
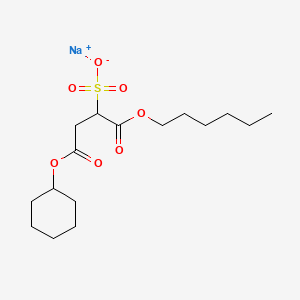
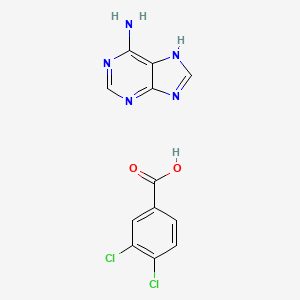
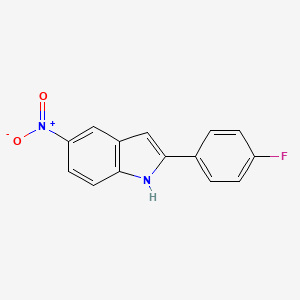
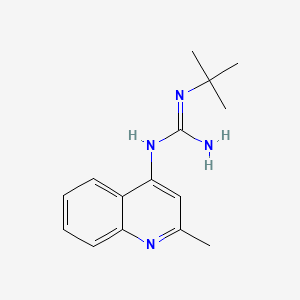
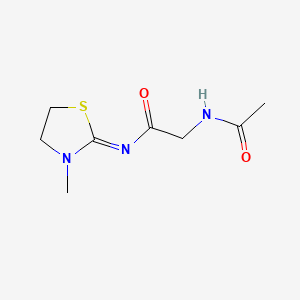
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
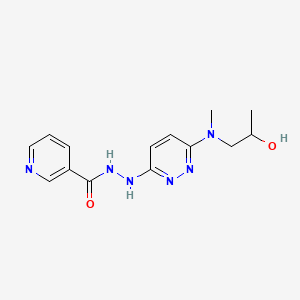

![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
